molecular formula C10H12N4 B15240347 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15240347
M. Wt: 188.23 g/mol
InChI Key: OVBNYSZSQQGMKU-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of 2-methylpyridine with appropriate pyrazole derivatives. One common method involves the reaction of 2-methylpyridine with pyrazole-4-carbaldehyde under basic conditions, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column of Raney nickel can facilitate the synthesis of 2-methylpyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine and pyrazole compounds .

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-9(3-2-4-12-8)6-14-7-10(11)5-13-14/h2-5,7H,6,11H2,1H3

InChI Key

OVBNYSZSQQGMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C=C(C=N2)N

Origin of Product

United States

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